D-Mannoheptose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

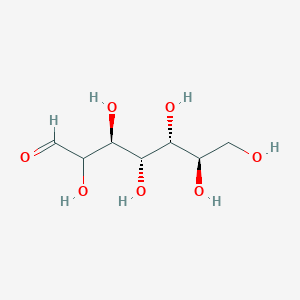

D-Mannoheptose is a seven-carbon sugar, also known as a heptose, which is produced solely by bacteria. It is an aldoheptose, meaning it contains an aldehyde group. This compound is a key intermediate in the biosynthesis of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .

Applications De Recherche Scientifique

D-Mannoheptose has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: this compound is studied for its role in bacterial metabolism and its potential as a microbial-associated molecular pattern (MAMP) that triggers immune responses.

Medicine: Research is ongoing to explore its potential as an immune modulator and its role in the development of novel therapeutics.

Industry: It is used in the production of lipopolysaccharides for various industrial applications, including vaccine development and diagnostics .

Mécanisme D'action

Target of Action

D-Mannoheptose primarily targets hexokinase and the related liver isozyme glucokinase . These enzymes play a crucial role in the first step of the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate .

Mode of Action

This compound acts as a competitive and non-competitive inhibitor of both hexokinase and glucokinase . By blocking these enzymes, it prevents glucose phosphorylation, which is the first step in the fundamental biochemical pathway of glycolysis . As a result, the breakdown of glucose is inhibited .

Biochemical Pathways

This compound affects the glycolysis pathway by inhibiting the first step of this process . It also plays a role in the biosynthesis of the inner core of lipopolysaccharide in Gram-negative bacteria . The biosynthetic enzymes of ADP-d,d-manno-heptose and the epimerase that converts it to ADP-l,d-manno-heptose have been characterized in various bacterial strains .

Pharmacokinetics

It’s known that this compound is a non-structural carbohydrate found in avocados , suggesting it can be absorbed through dietary intake.

Result of Action

The inhibition of glucose breakdown by this compound can lead to altered energy balance in organisms . In addition, D-Mannoheptulose, a sugar alcohol form of this compound, has been reported to inhibit insulin secretion from the pancreas . This inhibition occurs because when D-Mannoheptulose is present, glycolysis is inhibited, leading to a decrease in ATP concentration, which is required to close the KATP channel in the beta cells of the pancreas, causing a reduction of calcium entry and insulin secretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of microbes can modulate the host response and the action of this compound . Furthermore, endocrine-disrupting chemicals (EDCs) in the environment may have a sex-differential influence on the outcome of immune responses, potentially affecting the action of this compound .

Analyse Biochimique

Biochemical Properties

D-Mannoheptose interacts with various enzymes and proteins in biochemical reactions. It is involved in the lipopolysaccharide biosynthesis of Shigella sonnei . The compound is also known to inhibit glycolysis, a critical metabolic pathway, by acting as a specific hexokinase inhibitor .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in bacterial cell wall synthesis. In the context of Shigella sonnei, this compound is incorporated into its cell wall lipopolysaccharide . Furthermore, this compound has been shown to enhance the anti-tumor effect of the Newcastle disease virus in breast cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions. For instance, it is involved in the inhibition of hexokinase, an enzyme crucial for the first step of glycolysis . In the context of lipopolysaccharide biosynthesis, this compound is converted to ADP-D-Mannoheptose by the action of biosynthetic enzymes .

Temporal Effects in Laboratory Settings

Its role in inhibiting glycolysis and enhancing anti-tumor effects suggests potential changes in cellular function over time .

Metabolic Pathways

This compound is involved in the ADP-L-glycero-beta-D-manno-heptose biosynthesis pathway, a precursor for the inner core of lipopolysaccharide in Gram-negative bacteria . This pathway involves several enzymes, including those that convert this compound to ADP-D-Mannoheptose .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily associated with its role in bacterial lipopolysaccharide biosynthesis. The compound is transported to the site of lipopolysaccharide synthesis where it is incorporated into the bacterial cell wall .

Subcellular Localization

The subcellular localization of this compound is likely to be closely tied to its role in lipopolysaccharide biosynthesis. As such, it is expected to be found at the sites of lipopolysaccharide synthesis within the bacterial cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannoheptose can be achieved through various methods. One notable synthetic approach involves the elongation of the seventh carbon from D-mannose. This method employs D-mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate at the C-1 position through the utilization of 4,6-O-benzylidene-α-triflate .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific bacterial strains are cultured under controlled conditions to produce this compound as a metabolic byproduct. The compound is then extracted and purified for further use .

Analyse Des Réactions Chimiques

Types of Reactions: D-Mannoheptose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid to form corresponding heptonic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce heptitols.

Major Products:

Oxidation Products: Heptonic acids

Reduction Products: Heptitols

Substitution Products: Phosphorylated heptoses

Comparaison Avec Des Composés Similaires

D-Mannoheptulose: Another heptose that acts as a hexokinase inhibitor and is used in studies involving glucose metabolism.

D-Glycero-D-Manno-Heptose 1,7-Bisphosphate: A phosphorylated derivative of D-Mannoheptose that serves as a key intermediate in lipopolysaccharide biosynthesis

Uniqueness: this compound is unique due to its specific role in bacterial metabolism and its potential as an immune modulator. Unlike other heptoses, it is recognized as a microbial-associated molecular pattern, making it a valuable compound for studying host-pathogen interactions and developing novel immunotherapeutics .

Activité Biologique

D-Mannoheptose is a seven-carbon sugar that plays a significant role in various biological processes, particularly in bacterial physiology and immune response modulation. It is a component of lipopolysaccharides (LPS) in Gram-negative bacteria, which are crucial for maintaining bacterial structural integrity and mediating host-pathogen interactions. This article delves into the biological activity of this compound, highlighting its metabolic pathways, immunological implications, and potential therapeutic applications.

Metabolic Pathways

This compound is synthesized through specific biosynthetic pathways involving several enzymes. The primary pathway for its synthesis begins with D-sedoheptulose 7-phosphate, which undergoes isomerization to form D-glycero-D-manno-heptose 7-phosphate. This compound can then be phosphorylated to produce D-glycero-D-manno-heptose 1,7-bisphosphate (β-HBP), an important intermediate in LPS biosynthesis.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| GmhA | Isomerization of D-sedoheptulose 7-phosphate | Various bacteria |

| GmhB | Dephosphorylation of D-glycero-D-manno-heptose-1,7-bisphosphate | E. coli |

| HldA | Kinase activity in the phosphorylation pathway | Neisseria gonorrhoeae |

The enzymatic reactions involved in the biosynthesis of this compound are vital for the production of LPS, which is essential for bacterial survival and virulence.

Immunological Implications

This compound and its derivatives have been identified as pathogen-associated molecular patterns (PAMPs) that can trigger immune responses. Notably, β-HBP has been shown to activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.

Case Study: Immune Activation by β-HBP

A study demonstrated that β-HBP induces TIFA-dependent NF-κB activation in human embryonic kidney cells (HEK293T) and colonic epithelial cells (HCT116). This activation was associated with an increase in cytokine production, suggesting that β-HBP can modulate immune responses effectively.

Figure 1: Immune Activation Pathway by β-HBP

Immune Activation (Illustrative purposes only)

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Insulinotropic Effects : At low concentrations, this compound can enhance glucose-induced insulin release from pancreatic islets. However, at higher concentrations, it may inhibit insulin secretion, indicating a concentration-dependent effect on glucose metabolism .

- Inflammatory Response Modulation : As a PAMP, this compound can stimulate inflammatory responses via NF-κB activation, which may have implications for therapeutic strategies against infections .

Potential Therapeutic Applications

Given its role in immune modulation and bacterial pathogenesis, this compound has potential applications in developing vaccines and immunotherapies. Its ability to act as an adjuvant could enhance vaccine efficacy by promoting stronger immune responses against pathogens.

Propriétés

IUPAC Name |

(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3?,4-,5-,6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-VHQZISHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.